

"7-Bromo-3,4-dihydroquinoxalin-2(1H)-one" physical and chemical properties

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Compound of Interest

Compound Name: 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1346190

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An In-depth Technical Guide to 7-Bromo-3,4-dihydroquinoxalin-2(1H)-one

This technical guide provides a comprehensive overview of the known physical and chemical properties of **7-Bromo-3,4-dihydroquinoxalin-2(1H)-one**. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the synthesis, characterization, and potential applications of this heterocyclic compound. The quinoxalinone scaffold is a significant pharmacophore known for a wide range of biological activities.

Physicochemical Properties

While extensive experimental data for **7-Bromo-3,4-dihydroquinoxalin-2(1H)-one** is not widely published, a summary of its fundamental and computed properties has been compiled from available chemical databases. These properties are crucial for its handling, characterization, and application in research settings.

Property	Value	Source
CAS Number	1016878-52-6	[1] [2]
Molecular Formula	C ₈ H ₇ BrN ₂ O	[1] [2]
Molecular Weight	227.06 g/mol	[1] [2]
Monoisotopic Mass	225.97418 g/mol	[1]
Canonical SMILES	C1C(=O)NC2=C(N1)C=CC(=C2)Br	[1]
InChI Key	ZITQQDFTRWZLSH-UHFFFAOYSA-N	[1]
Topological Polar Surface Area	41.1 Å ²	[1]
Hydrogen Bond Donor Count	2	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	0	[1]
Complexity	198	[1]

Note: The majority of the data presented is computationally predicted and should be confirmed through experimental validation.

Spectral Data

Detailed experimental spectral data such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy for **7-Bromo-3,4-dihydroquinoxalin-2(1H)-one** are not readily available in the public domain. Chemical databases indicate that predicted ¹³C and ¹H NMR spectra exist, but the raw data is not provided.[\[1\]](#) Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound to confirm its structure and purity.

Synthesis and Experimental Protocols

A specific, validated synthesis protocol for **7-Bromo-3,4-dihydroquinoxalin-2(1H)-one** is not explicitly detailed in the reviewed literature. However, a plausible synthetic route can be

inferred from established methods for creating the 3,4-dihydroquinoxalin-2(1H)-one core and the subsequent bromination of similar aromatic systems.

General Synthesis of the Quinoxalinone Core

The foundational 3,4-dihydroquinoxalin-2(1H)-one structure is typically synthesized via the condensation of a 1,2-phenylenediamine with a suitable two-carbon electrophile, such as chloroacetic acid or its derivatives.[\[3\]](#)

Protocol for Synthesis of 3,4-dihydroquinoxalin-2(1H)-one (Precursor):

- A mixture of 1,2-phenylenediamine and chloroacetic acid in an aqueous solution is refluxed for one hour.
- Upon cooling, the crude product precipitates from the solution.
- The solid is collected by filtration under reduced pressure and dried thoroughly to yield the 3,4-dihydroquinoxalin-2(1H)-one core.[\[3\]](#)

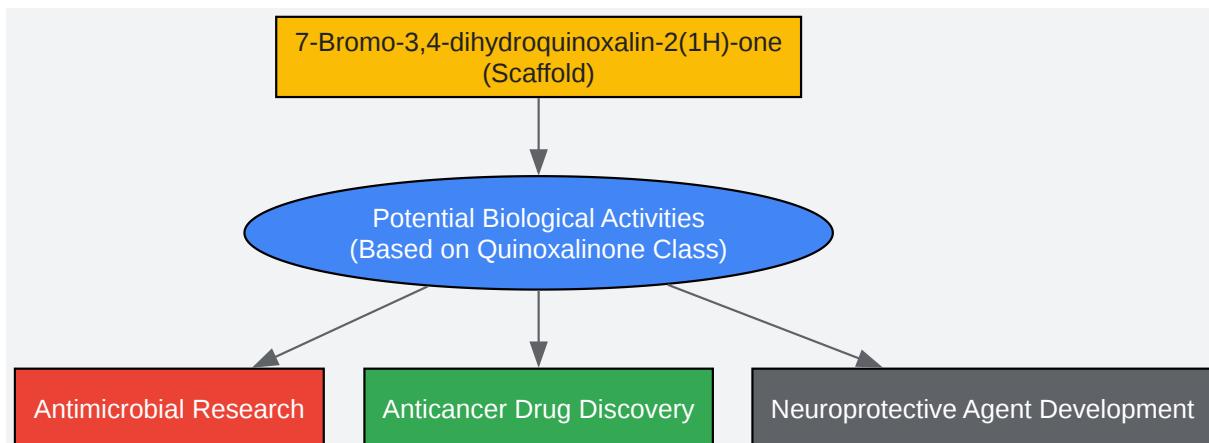
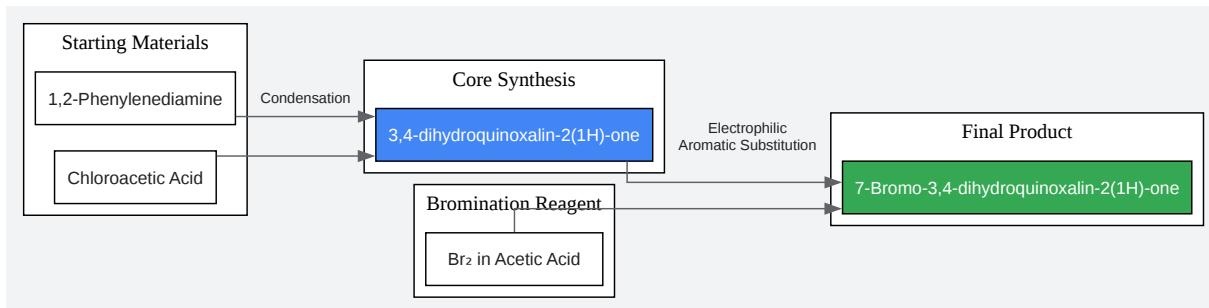
Bromination

The introduction of the bromine atom at the 7-position can likely be achieved through electrophilic aromatic substitution. A relevant protocol for the bromination of the related quinoxalin-2(1H)-one suggests the use of bromine in acetic acid.

Proposed Protocol for Bromination:

- Dissolve the 3,4-dihydroquinoxalin-2(1H)-one precursor in glacial acetic acid.
- Slowly add a solution of elemental bromine (Br_2) in acetic acid to the reaction mixture.
- Stir the mixture at room temperature for several hours (e.g., 12 hours) to allow the reaction to proceed to completion.[\[4\]](#)
- Pour the reaction mixture into ice water to precipitate the brominated product.
- Collect the precipitate by filtration and dry to afford the target compound, **7-Bromo-3,4-dihydroquinoxalin-2(1H)-one**.

Purification of the final product would typically be achieved through recrystallization or column chromatography.[5]



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